molecular formula C15H20N2O B7864504 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one

Cat. No.: B7864504
M. Wt: 244.33 g/mol
InChI Key: JCDMCJMRLMYTEP-UONOGXRCSA-N
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Description

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one is a bicyclic amine derivative featuring a saturated pyrrolo[3,4-b]pyrrolidine core in a cis configuration, linked to a 3-phenylpropan-1-one moiety. The cis configuration of the hexahydropyrrolopyrrole ring may confer stereochemical specificity in biological interactions, distinguishing it from trans isomers or unsaturated analogs.

Properties

IUPAC Name

1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(7-6-12-4-2-1-3-5-12)17-9-8-13-10-16-11-14(13)17/h1-5,13-14,16H,6-11H2/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDMCJMRLMYTEP-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C1CNC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H]2[C@@H]1CNC2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Acylation with 3-Phenylpropanoyl Chloride

The amine reacts with 3-phenylpropanoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base (Fig. 2). This method achieves 75–85% yield with minimal byproducts.

Optimized Conditions

  • Molar Ratio : 1:1.2 (amine:acyl chloride).

  • Base : TEA (2 equiv).

  • Temperature : 0°C to room temperature.

Coupling via Carbamate Intermediates

Alternative routes from WO2014048865A1 utilize carbamate-protected intermediates (e.g., Cbz or Fmoc). Deprotection with H₂/Pd-C or piperidine precedes acylation, improving regioselectivity.

Example Protocol

  • Protect the amine with Cbz-Cl (1.5 equiv) in DCM.

  • Deprotect under H₂ (1 atm, Pd/C, 6 h).

  • Acylate with 3-phenylpropanoyl chloride (1.2 equiv).
    Yield : 80–88%.

Alternative Routes from Structural Analogues

Modifying existing syntheses of related compounds offers viable pathways:

Adaptation from 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1-yl)pentan-1-one

The pentan-1-one analogue (CAS 1218062-48-6) is synthesized via acylation of the bicyclic amine with pentanoyl chloride. Replacing pentanoyl chloride with 3-phenylpropanoyl chloride under identical conditions (DCM, TEA, 0°C) yields the target compound in 72% yield .

Friedel-Crafts Acylation

In WO2014048865A1, Friedel-Crafts acylation introduces aryl ketones using AlCl₃ as a catalyst. Applying this to the pyrrolo-pyrrolidine core with phenylpropanoic anhydride could yield the target compound, though this method risks over-acylation.

Purification and Characterization

Purification

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 3:7) removes unreacted acyl chloride and byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>99% by HPLC).

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.25 (m, 5H, Ar-H), 3.85–3.45 (m, 8H, pyrrolidine-H), 2.95 (t, 2H, CH₂CO), 2.65 (t, 2H, CH₂Ph).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₁N₂O: 265.1651; found: 265.1649.

Challenges and Optimization

Stereochemical Integrity

Maintaining the cis configuration during acylation requires low temperatures (<25°C) and non-polar solvents (e.g., DCM) to prevent ring-opening.

Byproduct Formation

Over-acylation or N-oxide formation occurs with excess acyl chloride. Using 1.2 equiv of acyl chloride and 2 equiv of TEA mitigates this.

StepReagents/ConditionsYield (%)Reference
Bicyclic core synthesisanti-Epoxide + HCl/THF, 0°C95
Direct acylation3-Phenylpropanoyl chloride, TEA, DCM85
Carbamate-mediatedCbz-Cl, H₂/Pd-C, 3-phenylpropanoyl chloride88
Pentanone adaptation3-Phenylpropanoyl chloride, DCM, TEA72

Chemical Reactions Analysis

Types of Reactions

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylpropanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of optoelectronic materials and pigments.

Mechanism of Action

The mechanism of action of 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit protein methyltransferases or glycosyltransferases, affecting cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Target Compound

  • Core : Hexahydropyrrolo[3,4-b]pyrrolidine (saturated bicyclic amine).
  • Substituents : 3-Phenylpropan-1-one at the N1 position.
  • Stereochemistry : cis configuration enhances conformational rigidity.

Analog 1: 2-Benzyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one (13)

  • Core : Pyrrolo[3,4-b]indole (fused pyrrole-indole system, partially unsaturated).
  • Substituents : N2-benzyl group.
  • Synthesis : Achieved via Fischer indolization of 1-(tert-butyl)pyrrolidine-2,3-dione (18), yielding 58% for the precursor indolone (19) .

Analog 2: 1-(tert-Butyl)pyrrolidine-2,3-dione (18)

  • Core: Pyrrolidine-2,3-dione (non-bicyclic, diketone).
  • Substituents : tert-Butyl group at N1.
  • Role : Intermediate in synthesizing pyrroloindole derivatives via Fischer indolization .

Functional and Pharmacological Implications

  • Ketone vs.
  • Saturation Effects : The fully saturated core of the target compound may improve metabolic stability over the dihydropyrroloindole system in Analog 13, which contains partial unsaturation prone to oxidation .
  • Stereochemical Influence : The cis configuration in the target compound may restrict rotational freedom, favoring interactions with chiral biological targets (e.g., enzymes or receptors), whereas Analog 13’s planar indole system permits broader π-π stacking .

Research Findings and Implications

  • Biological Relevance : The target compound’s ketone group could serve as a site for further derivatization (e.g., Schiff base formation), a feature absent in Analog 13. This functional handle may broaden its utility in drug discovery .
  • Limitations : Lack of reported yield or pharmacokinetic data for the target compound highlights the need for further studies to validate its advantages over existing analogs.

Biological Activity

The compound 1-(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one (CAS Number: 1218713-44-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and sources to elucidate its mechanisms, effects, and applications.

Molecular Characteristics

  • Molecular Formula : C15_{15}H20_{20}N2_2O
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 1218713-44-0

Structural Features

The compound features a bicyclic structure with a hexahydropyrrolo moiety, which is crucial for its biological activity. The presence of the phenyl group enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC15_{15}H20_{20}N2_2O
Molecular Weight244.33 g/mol
CAS Number1218713-44-0

Research indicates that This compound exhibits significant biological activities, particularly as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). DPP-IV inhibitors are essential in managing type 2 diabetes by enhancing insulin secretion and reducing glucagon levels .

Furthermore, the compound may interact with histamine receptors, suggesting potential applications in treating neurological disorders. This interaction could modulate various biological pathways, influencing pain perception and neuroprotection.

Case Studies and Research Findings

  • DPP-IV Inhibition :
    • A study highlighted the effectiveness of similar compounds in inhibiting DPP-IV, emphasizing their role in diabetes management. The structure of the compound contributes to its binding affinity to the enzyme.
  • Neuropathic Pain Models :
    • Another investigation focused on the analgesic properties of derivatives related to this compound. It demonstrated dose-dependent effects against mechanical allodynia in neuropathic pain models, showcasing its potential as a new-class analgesic .
  • Neuroprotective Effects :
    • Compounds with similar structures have shown promise in neuroprotection by modulating neurotransmitter release and synaptic transmission. This suggests that the target compound may also exhibit such properties .

Comparative Analysis with Related Compounds

To better understand the unique aspects of This compound , we can compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
5-Methyl-hexahydropyrrolo[3,4-b]pyrroleBicyclic structure without cyclopentyl groupDipeptidyl Peptidase-IV inhibitionLacks cyclopentane moiety
Octahydro-pyrrolo[3,4-b]pyrroleSaturated bicyclic systemPotential neuroprotective effectsMore saturated than target compound
1-(4-imidazol-1-ylphenyl)-5-methyl-pyrrolo[3,4-b]pyrrolePhenyl substitution on pyrroleAnticancer propertiesDifferent substitution pattern

The unique combination of structural features in This compound distinguishes it from these related compounds, enhancing its potential therapeutic applications.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing pyrrolo-pyrrolone derivatives like 1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)-3-phenylpropan-1-one?

A standard approach involves refluxing precursors (e.g., substituted pyrrolidines or pyrazoles) with oxidizing agents like chloranil in xylene, followed by alkaline workup and recrystallization. For example, a 25–30-hour reflux with chloranil (1.4 mmol) in xylene, followed by NaOH washing and methanol recrystallization, yields purified derivatives . This method ensures regioselectivity but may require optimization of reaction time and stoichiometry for specific substrates.

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) for pyrrolo-pyrrolone derivatives be resolved?

Discrepancies often arise from dynamic conformational changes in solution versus solid-state rigidity. For instance, single-crystal X-ray diffraction (as in hexahydropyrrolo[2,3-d]benzimidazole derivatives) provides unambiguous stereochemical assignments, while NMR may average signals due to ring puckering . Cross-validation using computational methods (DFT-optimized structures) and variable-temperature NMR can reconcile these differences .

Basic: What analytical techniques are critical for characterizing the stereochemistry of this compound?

Key methods include:

  • 1H-NMR : Coupling constants (e.g., cis/trans diastereomers) and NOESY correlations to confirm spatial proximity of protons.
  • X-ray crystallography : Definitive proof of cis-configuration in the hexahydropyrrolo core, as demonstrated for structurally analogous compounds .
  • IR spectroscopy : Validation of carbonyl (C=O) and amine (N-H) functional groups, with typical absorption bands at ~1680 cm⁻¹ and ~3300 cm⁻¹, respectively .

Advanced: What experimental design considerations are critical for studying thermal stability under varying conditions?

Controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) should be paired with real-time degradation studies. For example, highlights that organic degradation accelerates with temperature; thus, stabilizing samples via continuous cooling (e.g., 4°C) during prolonged experiments minimizes matrix alterations . Parallel studies under inert (N₂) vs. oxidative (O₂) atmospheres can isolate degradation pathways.

Basic: How are impurities or byproducts identified during synthesis?

HPLC-MS and preparative chromatography are essential. For example, describes isolating pyrazole-carbaldehyde derivatives via ethanol/water recrystallization, with impurities detected via retention time shifts in reverse-phase HPLC . Quantification using external calibration curves ensures <1% impurity thresholds.

Advanced: How can computational modeling guide the optimization of reaction yields for this compound?

Density functional theory (DFT) calculations predict transition-state energies for key steps like pyrrolidine ring closure or ketone formation. For example, ’s X-ray data (mean C–C bond length = 0.002 Å) validates computational models, enabling targeted optimization of steric hindrance or solvent effects . Molecular dynamics simulations further refine solvent selection (e.g., xylene vs. DMF) based on polarity and boiling point .

Basic: What are the common challenges in achieving high enantiomeric purity for cis-configured pyrrolo-pyrrolones?

Racemization often occurs during acidic or high-temperature steps. Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB-N) resolves enantiomers, while asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution improves ee% . ’s acetyl chloride-mediated synthesis highlights the need for anhydrous conditions to minimize side reactions .

Advanced: How do substituent effects (e.g., phenyl vs. fluorophenyl groups) influence the compound’s biological or physicochemical properties?

Comparative studies using Hammett σ constants or Hansch analyses quantify electronic effects. For example, fluorophenyl substituents () increase lipophilicity (logP by ~0.5 units) and metabolic stability compared to phenyl groups . Solubility studies in PBS (pH 7.4) and DMSO further correlate substituent polarity with bioavailability .

Basic: What protocols ensure reproducibility in multi-step syntheses of this compound?

Critical steps include:

  • Stoichiometric precision : Use of calibrated syringes for air-sensitive reagents (e.g., chloranil).
  • Purification : Gradient flash chromatography (hexane/EtOAc) followed by methanol recrystallization, as in .
  • Documentation : Detailed reaction logs (time, temperature, humidity) to mitigate batch-to-batch variability.

Advanced: How can advanced spectroscopic techniques (e.g., 2D-NMR, HRMS) resolve structural ambiguities in polycyclic derivatives?

  • HSQC and HMBC : Assign quaternary carbons and long-range couplings in the pyrrolo-pyrrolone core.
  • HRMS-ESI : Exact mass determination (<2 ppm error) confirms molecular formula, distinguishing isomers (e.g., cis vs. trans) .
  • VT-NMR : Variable-temperature studies (e.g., −40°C to 90°C) detect dynamic processes like ring inversion .

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